molecular formula C21H18N4OS B2784495 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1020229-84-8

6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2784495
CAS No.: 1020229-84-8
M. Wt: 374.46
InChI Key: HXHQARGSWRKKLR-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a meta-tolyl group (m-tolyl) and at the 6-position with a cinnamylthio moiety. This structure confers unique physicochemical and biological properties, distinguishing it from simpler derivatives.

Properties

IUPAC Name

1-(3-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-7-5-11-17(13-15)25-19-18(14-22-25)20(26)24-21(23-19)27-12-6-10-16-8-3-2-4-9-16/h2-11,13-14H,12H2,1H3,(H,23,24,26)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHQARGSWRKKLR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis usually begins with the construction of the pyrazolo[3,4-d]pyrimidine core. Starting materials often include hydrazine derivatives and 1,3-diketones, subjected to cyclization reactions.

  • Once the core structure is established, functionalization introduces the cinnamylthio and m-tolyl groups. This often involves nucleophilic substitution or palladium-catalyzed coupling reactions under specific conditions.

Industrial Production Methods:

  • Industrial production mirrors laboratory synthesis, scaled-up with optimized yields and purities. Catalysts, solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the cinnamylthio group, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the double bonds in the cinnamylthio moiety, leading to corresponding saturated derivatives.

  • Substitution: The m-tolyl group can participate in electrophilic aromatic substitution, creating various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide or peracids.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

  • Substitution: Electrophilic reagents like nitronium ions are frequently used.

Major Products:

  • Oxidation typically results in sulfoxides or sulfones.

  • Reduction produces saturated derivatives.

  • Substitution leads to a wide array of aromatic derivatives.

Scientific Research Applications

Chemistry:

  • This compound's reactivity makes it a valuable building block in synthetic organic chemistry, particularly for constructing heterocyclic compounds.

Biology:

  • Its structure suggests potential biological activity, making it a candidate for testing as an enzyme inhibitor or a receptor antagonist.

Medicine:

Industry:

  • Used in the development of specialty chemicals and advanced materials due to its unique reactivity and structural properties.

Mechanism of Action

Mechanism:

  • The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors.

  • Binding to these targets can modulate biochemical pathways, leading to desired biological effects.

Molecular Targets and Pathways:

  • Specific interactions with kinase enzymes or G-protein-coupled receptors (GPCRs) are hypothesized based on its structure.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrazolo[3,4-d]pyrimidine scaffold is highly modifiable, with substitutions at the 1- and 6-positions significantly altering properties. Key analogs include:

Compound Name 1-Substituent 6-Substituent Molecular Weight (g/mol) Solubility Profile
Target Compound m-Tolyl Cinnamylthio ~357.41 Low water solubility (hydrophobic)
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol () Phenyl None (4-hydroxyl) 212.21 Soluble in dilute alkali
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol () 4-Chlorophenyl None (4-hydroxyl) 246.66 Moderate solubility in polar solvents
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () m-Tolyl Mercapto (-SH) ~259.29 Higher solubility due to -SH group
6-(Allylthio)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol () 2-Hydroxy-2-phenylethyl Allylthio ~367.43 Moderate solubility in ethanol

Key Observations :

  • The cinnamylthio group in the target compound introduces steric bulk and hydrophobicity, reducing water solubility compared to hydroxyl or mercapto analogs ().

Comparison with Analogous Syntheses :

  • 6-Mercapto derivatives () are synthesized via thiolation of chlorinated intermediates.
  • Allylthio analogs () use allyl bromide in nucleophilic substitution reactions.

Biological Activity

The compound 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Structure and Synthesis

The compound can be characterized by its unique structure, which includes a cinnamylthio group and a m-tolyl moiety attached to the pyrazolo[3,4-d]pyrimidine core. The synthesis typically involves multi-step organic reactions that include the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by functionalization with cinnamylthio and m-tolyl groups.

In Vitro Studies

Numerous studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound with a similar scaffold was shown to inhibit various cancer cell lines effectively. The following table summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung)TBD
Analog AMCF-7 (Breast)1.74
Analog BHepG2 (Liver)2.24
DoxorubicinA5499.20

Note: TBD indicates that specific data for this compound is not yet available.

In flow cytometric analyses, it was observed that compounds similar to This compound could induce apoptosis in cancer cells at low micromolar concentrations. For example, an analog induced a sub-G1 peak representing apoptotic cells at concentrations ranging from 2.0 to 4.0 µM.

The mechanism by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects typically involves:

  • Inhibition of Kinase Activity: Many derivatives act as ATP-competitive inhibitors targeting various kinases involved in cancer progression.
  • Induction of Apoptosis: Compounds have been shown to increase the BAX/Bcl-2 ratio significantly, promoting apoptosis in tumor cells.
  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific phases (S and G2/M), preventing cancer cell proliferation.

Case Studies and Research Findings

Several studies have reported on the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Activity: A study demonstrated that a related compound exhibited broad-spectrum anticancer activity across multiple cell lines including A549 (lung), MCF-7 (breast), and HepG2 (liver). The compound showed an IC50 as low as 2.24 µM against A549 cells.
  • EGFR Inhibition: Research into similar compounds indicated their potential as epidermal growth factor receptor inhibitors (EGFRIs), showing significant anti-proliferative effects against both wild-type and mutant EGFR.
  • Antimicrobial Properties: Some derivatives have also been screened for antimicrobial activity, revealing promising results against various bacterial and fungal strains.

Q & A

Basic Synthesis

Q: What is the recommended synthetic route for 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction conditions be optimized for yield? A: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a pyrazole precursor (e.g., 5-amino-1-(m-tolyl)-1H-pyrazole) with a pyrimidine derivative under reflux in dry acetonitrile or ethanol .
  • Step 2: Introduction of the cinnamylthio group via nucleophilic substitution, using cinnamyl mercaptan and a base like K₂CO₃ in DMF at 60–80°C .
  • Optimization: Yield improvements (>75%) are achieved by controlling reaction time (8–12 hrs), inert atmosphere (N₂/Ar), and solvent polarity. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the final product .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structure of this compound? A: Key methods include:

  • 1H/13C NMR: To verify substituent positions (e.g., cinnamylthio S-CH₂ protons at δ 3.8–4.2 ppm, m-tolyl aromatic protons at δ 7.2–7.6 ppm) .
  • IR Spectroscopy: Confirms functional groups (e.g., OH stretch ~3200 cm⁻¹, C=S stretch ~650 cm⁻¹) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z ~406) .

Biological Activity Screening

Q: How is the compound evaluated for potential therapeutic applications? A: Standard assays include:

  • Kinase Inhibition: Testing against EGFR-TK or RET kinases using fluorescence-based assays (IC₅₀ values <1 µM reported for related pyrazolo-pyrimidines) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine anti-proliferative effects (EC₅₀ typically 5–20 µM) .
  • Selectivity Profiling: Screening against a kinase panel to assess off-target effects (e.g., <10% inhibition of non-target kinases at 10 µM) .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues during functionalization of the pyrazolo-pyrimidine core be resolved? A: Strategies include:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 6-position over the 4-position .
  • Catalytic Additives: CuI or Pd(PPh₃)₄ enhances cross-coupling efficiency for thioether formation .
  • Temperature Control: Lower temperatures (0–25°C) minimize side reactions during halogenation steps .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications influence biological activity? A: Key findings from related derivatives:

  • Cinnamylthio Group: Enhances kinase inhibition by promoting hydrophobic interactions with ATP-binding pockets .
  • m-Tolyl Substituent: Improves metabolic stability compared to para-substituted analogs .
  • 4-OH Position: Critical for hydrogen bonding with catalytic lysine residues in kinases (removal reduces activity by >90%) .

Mechanistic Studies

Q: What methodologies elucidate the compound’s mechanism of action? A: Advanced techniques include:

  • Molecular Docking: Simulations (AutoDock Vina) to predict binding poses in kinase active sites (e.g., RMSD <2.0 Å) .
  • Western Blotting: Detection of phosphorylated ERK1/2 or Akt to confirm downstream signaling inhibition .
  • Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd ~50–100 nM for RET kinase) .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activities? A: Common factors causing variability:

  • Substituent Effects: Minor structural differences (e.g., chloro vs. methyl groups) drastically alter kinase selectivity .
  • Assay Conditions: Variations in ATP concentrations (10 µM vs. 100 µM) affect IC₅₀ values .
  • Cell Line Heterogeneity: Use standardized cell models (e.g., NCI-60 panel) and replicate experiments ≥3 times .

Safety and Handling Protocols

Q: What precautions are necessary for safe handling and disposal? A: Guidelines include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Waste Disposal: Collect organic waste separately and incinerate via certified hazardous waste services .
  • Storage: Keep in airtight containers at –20°C under inert gas to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.